molecular formula C20H22N4O3S B2781455 2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide CAS No. 2034237-33-5

2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide

Cat. No.: B2781455
CAS No.: 2034237-33-5
M. Wt: 398.48
InChI Key: JAUKQVAJWYABPN-UHFFFAOYSA-N
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Description

This compound features a 1-methylindole core linked via an acetamide bridge to a 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety. The benzo[c][1,2,5]thiadiazole group, a sulfonamide-containing heterocycle, contributes to electronic and steric properties that influence binding to biological targets .

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-22-14-15(16-7-3-4-8-17(16)22)13-20(25)21-11-12-24-19-10-6-5-9-18(19)23(2)28(24,26)27/h3-10,14H,11-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUKQVAJWYABPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a novel synthetic molecule that combines the indole and thiadiazole moieties. This article aims to explore its biological activity, particularly its antiproliferative effects against cancer cell lines and its potential mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Synthesis

The synthesis of this compound involves a multi-step process that integrates the indole and thiadiazole components. The details of the synthetic route are crucial for understanding its biological evaluation.

Antiproliferative Effects

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting cell growth in HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines.

CompoundCell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

These results indicate that the compound 7d , a close analogue, possesses potent antiproliferative properties, suggesting that our target compound may exhibit similar activity due to structural similarities .

The mechanism of action for many indole derivatives involves the inhibition of tubulin polymerization, which is critical for cancer cell division. Specifically, studies have shown that these compounds can induce apoptosis in a dose-dependent manner and arrest cells in the G2/M phase of the cell cycle. This effect is consistent with known mechanisms of colchicine, a well-established tubulin inhibitor .

Study on Indole Derivatives

A study published in 2023 evaluated a series of indole-based compounds for their biological activity. Compounds similar to 2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide were tested against various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis .

Comparative Analysis with Other Compounds

In comparative studies, other indole derivatives were assessed for their antibacterial and antifungal activities. Notably, certain derivatives showed significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents . This suggests that the biological activity of our compound may extend beyond anticancer effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds
Compound Name Core Structures Key Substituents/Modifications Biological Activity (if reported) Reference
Target Compound Indole + Benzo[c]thiadiazole 1-Methylindole; 3-methyl-2,2-dioxidobenzo[c]thiadiazole; ethylacetamide linker Not explicitly reported
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-phenylacetamide (9a) Benzimidazole + Triazole + Thiazole Phenoxymethyl-triazole linker; substituted thiazole Anticancer (docking studies)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides (2a–i) Indole + Oxadiazole + Thiazole Indole-methyl-oxadiazole; thioacetamide linker Anticancer (in vitro/in silico evaluation)
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide Benzoisothiazole + Acetamide 2-Ethylphenyl; 1,1-dioxidobenzoisothiazole Not explicitly reported
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Indole + Oxadiazole + Sulfanylacetamide Indole-methyl-oxadiazole; sulfanylacetamide linker Antimicrobial, enzyme inhibition

Key Observations :

  • The target compound uniquely combines indole with a sulfonamide-rich benzo[c]thiadiazole, differing from analogs that use triazole (e.g., 9a ) or oxadiazole (e.g., 2a–i ) as central heterocycles.
  • Substituents on the acetamide linker (e.g., ethyl groups in the target vs. arylthiazole in 9a) modulate solubility and target affinity .

Key Observations :

  • The target compound’s synthesis may resemble indole activation methods seen in (e.g., indole-3-acetic hydrazide with CS₂/KOH) .
  • Copper-catalyzed click chemistry (e.g., for 9a ) offers regioselective triazole formation but requires azide precursors, which are less relevant to the target’s benzo[c]thiadiazole core.
  • Yields for triazole/oxadiazole analogs (65–90%) suggest efficient routes, but the target’s complex sulfonamide group may necessitate lower yields due to steric challenges .

Pharmacological and Functional Insights

  • Indole-oxadiazole derivatives (2a–i ) demonstrated IC₅₀ values of 8–25 µM against MCF-7 cells, highlighting the role of heterocycles in cytotoxicity.
  • Enzyme Inhibition : Sulfanylacetamides (8a-w ) inhibited urease (IC₅₀: 12–45 µM), suggesting the target’s sulfonamide group could enhance interactions with enzymatic active sites.
  • ADME Properties: The benzo[c]thiadiazole’s sulfonamide group may improve solubility over non-polar analogs (e.g., benzimidazoles in 9a ), though methyl/ethyl substituents could reduce metabolic clearance .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step protocols with careful control of reaction parameters. Key steps include:

  • Coupling reactions between indole and thiadiazole moieties using polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .
  • Amide bond formation via carbodiimide-mediated coupling, requiring inert atmospheres (N₂/Ar) to prevent side reactions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures . Yield optimization hinges on solvent selection, temperature control, and stoichiometric precision.

Q. Which spectroscopic and analytical methods are most effective for structural characterization?

A combination of techniques ensures accurate structural validation:

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent connectivity, with indole C3-H protons appearing at δ 7.1–7.3 ppm and thiadiazole sulfone groups at δ 3.2–3.5 ppm .
  • Mass spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ peaks) with <2 ppm error .
  • IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and sulfone S=O bands (~1300 cm⁻¹) confirm functional groups .

Q. What are the compound’s solubility properties, and how do they influence experimental design?

The compound exhibits:

  • High solubility in DMSO and DMF due to polar sulfone and amide groups.
  • Limited solubility in aqueous buffers (e.g., PBS), necessitating stock solutions in DMSO (<1% v/v for biological assays) .
  • Solubility in chloroform and dichloromethane facilitates organic-phase reactions . Pre-formulation studies (e.g., dynamic light scattering) are recommended to assess aggregation in biological media.

Q. How does the compound’s stability under varying pH and temperature conditions impact storage protocols?

Stability studies indicate:

  • pH sensitivity : Degrades rapidly in acidic conditions (pH <4) via sulfone group protonation, but remains stable at pH 7–8 .
  • Thermal stability : Store at –20°C in amber vials; avoid freeze-thaw cycles to prevent amide bond hydrolysis .
  • Light sensitivity : The indole moiety requires protection from UV light to prevent photodegradation .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should prioritize:

  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the thiadiazole moiety .
  • Cellular uptake : LC-MS quantification in cell lysates after 24-hour exposure .

Advanced Research Questions

Q. How can conflicting reports on reaction yields for key synthetic steps be resolved?

Discrepancies often arise from:

  • Solvent purity : Use anhydrous DMF (H₂O <50 ppm) to minimize side reactions during amide coupling .
  • Catalyst selection : Replace traditional EDC/HOBt with newer agents like COMU for higher efficiency .
  • Real-time monitoring : Employ inline FTIR or HPLC tracking to identify yield-limiting steps .

Q. What strategies address contradictions in pharmacological data across studies?

Contradictory results (e.g., varying IC₅₀ values) require:

  • Standardized assay conditions : Fix ATP concentrations in kinase assays or use isogenic cell lines .
  • Metabolite profiling : LC-MS/MS to detect active/inactive metabolites influencing potency .
  • Target engagement assays : CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR)?

SAR studies benefit from:

  • Docking simulations : AutoDock Vina to model interactions with targets (e.g., PARP-1 or HDACs) .
  • Analog synthesis : Modify the indole N-methyl group or sulfone substituents to assess activity changes .
  • Free-energy perturbation : Predict binding affinity shifts using Schrödinger’s FEP+ .

Q. How can researchers design experiments to identify the compound’s primary biological targets?

Target identification strategies include:

  • Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries to identify resistance-conferring genes .
  • Phosphoproteomics : SILAC-based profiling to map signaling pathway alterations .

Q. What experimental and computational methods address challenges in modeling the compound’s membrane permeability?

Permeability assessment combines:

  • PAMPA assays : Measure passive diffusion across artificial lipid membranes .
  • MD simulations : GROMACS to model lipid bilayer interactions and predict BBB penetration .
  • Caco-2 cell monolayers : Quantify apparent permeability (Pₐₚₚ) and efflux ratios .

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